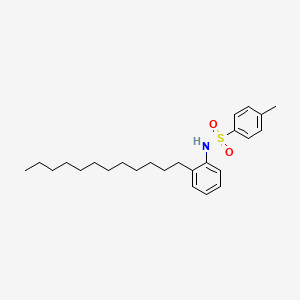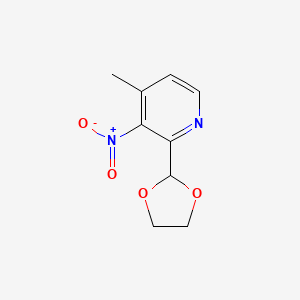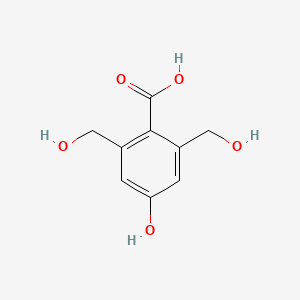![molecular formula C18H15F2N3O2S B12542641 6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine CAS No. 849064-37-5](/img/structure/B12542641.png)
6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a difluorophenyl group, an ethynyl linkage, and an isopropylsulfonyl group attached to the benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the benzimidazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the difluorophenyl group: This step involves the reaction of the ethynylated benzimidazole with a difluorophenyl halide under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ethynyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photothermal agents.
Mécanisme D'action
The mechanism of action of 6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(2,4-Difluorophenyl)ethynyl]-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine: Similar structure but with a different sulfonyl group.
1-Ethynyl-2,4-difluorobenzene: Contains the ethynyl and difluorophenyl groups but lacks the benzimidazole core.
Uniqueness
6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the isopropylsulfonyl group may improve its solubility and bioavailability.
Propriétés
Numéro CAS |
849064-37-5 |
|---|---|
Formule moléculaire |
C18H15F2N3O2S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
6-[2-(2,4-difluorophenyl)ethynyl]-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H15F2N3O2S/c1-11(2)26(24,25)23-17-9-12(4-8-16(17)22-18(23)21)3-5-13-6-7-14(19)10-15(13)20/h4,6-11H,1-2H3,(H2,21,22) |
Clé InChI |
UJKLYSUGOWYAAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C#CC3=C(C=C(C=C3)F)F)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)


![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)


![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)

